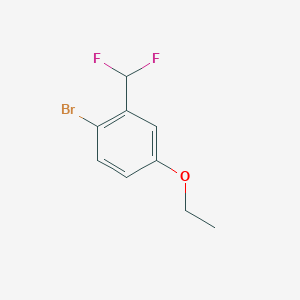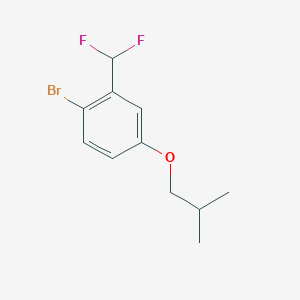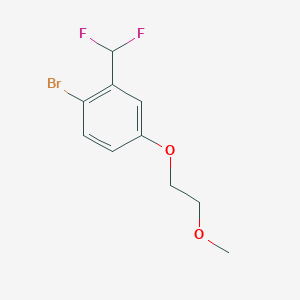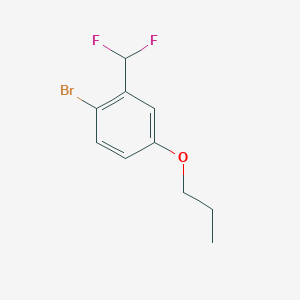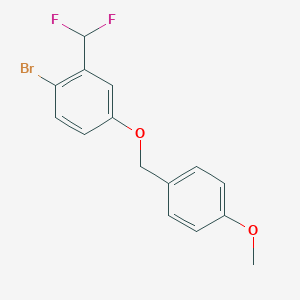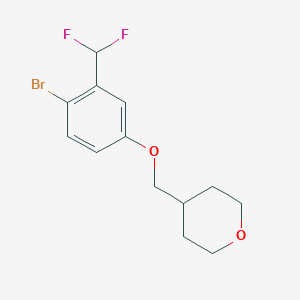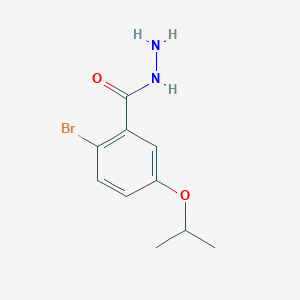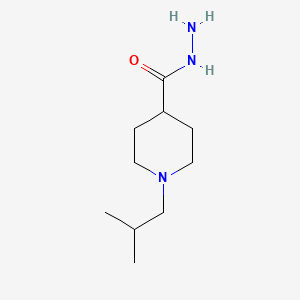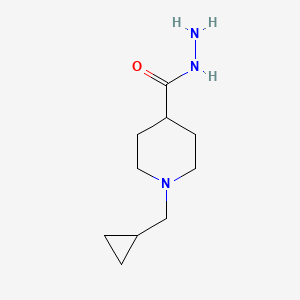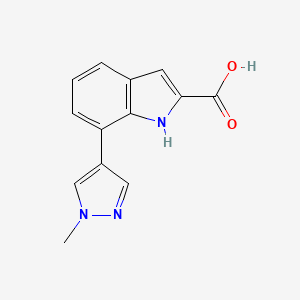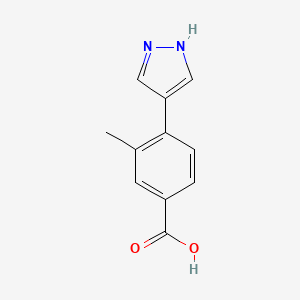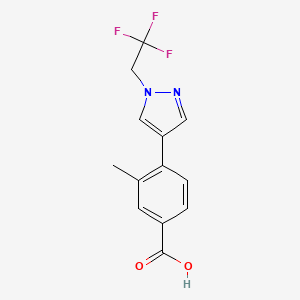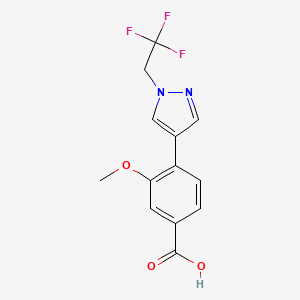
3-Methoxy-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid is a synthetic organic compound characterized by the presence of a methoxy group, a trifluoroethyl group, and a pyrazolyl group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced through nucleophilic substitution reactions, often using trifluoroethyl halides.
Methoxylation: The methoxy group is typically introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Coupling to Benzoic Acid: The final step involves coupling the pyrazole derivative with a benzoic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the benzoic acid moiety, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.
科学研究应用
Chemistry
In chemistry, 3-Methoxy-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules. It may serve as a probe in biochemical assays to elucidate the mechanisms of enzyme action or receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development, particularly in the treatment of inflammatory diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its potential bioactivity and stability.
作用机制
The mechanism of action of 3-Methoxy-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and metabolic stability, while the pyrazole ring can interact with active sites of enzymes or receptors, modulating their activity. The methoxy group may also contribute to its overall pharmacokinetic properties by affecting its solubility and membrane permeability.
相似化合物的比较
Similar Compounds
3-Methoxy-4-(1-ethyl-1H-pyrazol-4-yl)benzoic acid: Similar structure but lacks the trifluoroethyl group, which may result in different bioactivity and stability.
4-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid: Lacks the methoxy group, potentially affecting its solubility and pharmacokinetic properties.
3-Methoxy-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)benzoic acid: Positional isomer with the pyrazole ring attached at a different position, which may influence its binding affinity and activity.
Uniqueness
The unique combination of the methoxy, trifluoroethyl, and pyrazolyl groups in 3-Methoxy-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid provides a distinct profile in terms of chemical reactivity, biological activity, and pharmacokinetic properties. This makes it a valuable compound for various applications in scientific research and industry.
属性
IUPAC Name |
3-methoxy-4-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-21-11-4-8(12(19)20)2-3-10(11)9-5-17-18(6-9)7-13(14,15)16/h2-6H,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEXPHKDOVTEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CN(N=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
